molecular formula C7H7F9O B1333653 3-(Perfluorobutyl)propanol CAS No. 83310-97-8

3-(Perfluorobutyl)propanol

Cat. No. B1333653
CAS RN: 83310-97-8
M. Wt: 278.12 g/mol
InChI Key: OVBNEUIFHDEQHD-UHFFFAOYSA-N
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Description

3-(Perfluorobutyl)propanol is a compound that belongs to the class of fluorous alcohols, which are characterized by the presence of a perfluoroalkyl group attached to a propanol moiety. These compounds are valuable building blocks in fluorous chemistry due to their unique physical and chemical properties imparted by the highly fluorinated alkyl chain .

Synthesis Analysis

The synthesis of 3-(perfluoroalkyl)propanols, including 3-(perfluorobutyl)propanol, can be achieved through the controlled radical addition of commercially available N-perfluoroalkyl and perfluoroisoalkyl iodides to allyl alcohol. This reaction is followed by a reduction process using hydrazine hydrate and a Raney nickel catalyst in methanol, resulting in high yields and purity of the desired fluorous alcohols .

Molecular Structure Analysis

The molecular structure of 3-(perfluorobutyl)propanol is characterized by a three-carbon chain with a hydroxyl group at one end and a perfluorobutyl group at the other. This structure is similar to that of other fluorous alcohols, which typically contain a perfluoroalkyl group attached to an alcohol functional group, providing them with unique properties such as high chemical and thermal stability .

Chemical Reactions Analysis

3-(Perfluorobutyl)propanol, as a fluorous alcohol, can participate in various chemical reactions. For instance, fluorous propenes can be synthesized from 3-perfluoroalkyl-2-iodo-1-propanols through deiodination–dehydroxylation reactions, which involve red phosphorus and catalytic amounts of iodine or an SnCl2/POCl3 reagent pair in pyridine . Additionally, perfluoroalkylated compounds can undergo reactions such as dehydrohalogenation to yield other perfluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(perfluorobutyl)propanol are influenced by the presence of the perfluorobutyl group. This group imparts properties such as resistance to degradation, low surface energy, and the ability to repel both water and oil. These properties make fluorous alcohols useful in various applications, including materials science and as solvents in chemical reactions . The mineralization and defluoridation of related fluorous alcohols, such as 2,2,3,3-tetrafluoro-1-propanol, have been studied using advanced oxidation processes, indicating the potential environmental persistence and treatment challenges associated with these compounds .

Scientific Research Applications

Vapor Pressure and Adsorption Capacity

3-(Perfluorobutyl)propanol has been studied for its vapor pressure properties, which are essential to understand its behavior in environmental contexts, especially regarding its removal. Schindler et al. (2013) utilized a modified vapor saturation method to measure the ambient temperature vapor pressure of this compound and others. They also examined the adsorption capacities on BPL activated carbon, providing insights into how these compounds interact with environmental materials (Schindler et al., 2013).

Building Blocks for Fluorous Chemistry

Rábai et al. (2007) highlighted the use of 3-(Perfluorobutyl)propanol as a valuable building block in fluorous chemistry. The study focused on the synthesis of these compounds, demonstrating their potential in various chemical applications (Rábai et al., 2007).

UV Oxidation in Wastewater Treatment

Shih et al. (2013) investigated the use of UV oxidation for the treatment of wastewater containing 2,2,3,3-tetrafluoro-1-propanol, a compound related to 3-(Perfluorobutyl)propanol. This study is significant for understanding the environmental management of fluorinated compounds (Shih et al., 2013).

Detection in Biological Samples

Kato et al. (2018) developed methods for detecting per- and polyfluoroalkyl substances, including compounds like 3-(Perfluorobutyl)propanol, in human biological samples. This research is crucial for assessing human exposure to these compounds (Kato et al., 2018).

Use in Liquid Crystal Materials

Tsai and Yang (1993) explored the use of related chiral alcohols in synthesizing ferroelectric liquid crystal materials, which could have implications for the application of 3-(Perfluorobutyl)propanol in this field (Tsai & Yang, 1993).

Safety and Hazards

“3-(Perfluorobutyl)propanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. If in contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBNEUIFHDEQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381269
Record name 3-(Perfluorobutyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorobutyl)propanol

CAS RN

83310-97-8
Record name 3-(Perfluorobutyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Borane-methyl sulfide complex (5.2 ml, 52.2 mmol) was slowly added to a solution of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.10 g, 17.4 mmol) in anhydrous tetrahydrofuran (50 ml) at −50° C. The reaction mixture was stirred for 4 hours at room temperature and cooled to 0° C., followed by addition of methanol. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/5→1/3) to give 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol (4.7 g, Yield 97%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the vapor pressure of 3-(Perfluorobutyl)propanol?

A1: Understanding the vapor pressure of 3-(Perfluorobutyl)propanol is crucial for several reasons.

  • Environmental Fate: Vapor pressure is a key factor in determining how a compound will partition between the atmosphere and other environmental compartments []. A higher vapor pressure suggests a greater tendency to volatilize, potentially leading to atmospheric transport and long-range environmental distribution.
  • Removal and Remediation: Knowing the vapor pressure helps in designing effective methods for removing the compound from contaminated air or water streams. The research article specifically mentions using the generated vapor pressure data to determine adsorption capacities on activated carbon [], highlighting its relevance in developing remediation strategies.

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